molecular formula C11H10Cl2N2O2 B14288398 N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide CAS No. 137488-04-1

N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide

Cat. No.: B14288398
CAS No.: 137488-04-1
M. Wt: 273.11 g/mol
InChI Key: FJGWGVFUSWQFGS-UHFFFAOYSA-N
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Description

N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a dichlorophenoxy group, and an ethylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide typically involves the reaction of 2,4-dichlorophenol with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the cyanoacetate, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the dichlorophenoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethylacetamide group can contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

137488-04-1

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

N-cyano-2-(2,4-dichlorophenoxy)-N-ethylacetamide

InChI

InChI=1S/C11H10Cl2N2O2/c1-2-15(7-14)11(16)6-17-10-4-3-8(12)5-9(10)13/h3-5H,2,6H2,1H3

InChI Key

FJGWGVFUSWQFGS-UHFFFAOYSA-N

Canonical SMILES

CCN(C#N)C(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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